Sgc-smarca-brdviii

Description

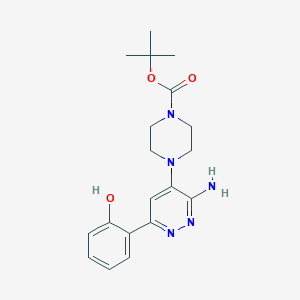

Structure

3D Structure

Properties

Molecular Formula |

C19H25N5O3 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

tert-butyl 4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22) |

InChI Key |

AQTNUGRRZDRZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2N)C3=CC=CC=C3O |

Origin of Product |

United States |

Foundational & Exploratory

SGC-SMARCA-BRDVIII: A High-Affinity Probe for SWI/SNF Complex Bromodomains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-SMARCA-BRDVIII is a potent and selective chemical probe targeting the bromodomains of key components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1] Specifically, it is a high-affinity inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PB1(5)).[1][2][3] The SWI/SNF complexes are crucial epigenetic regulators that modulate DNA accessibility and are frequently mutated in various human cancers, making them attractive targets for therapeutic development.[1] This guide provides a comprehensive overview of the target profile of SGC-SMARCA-BRDVIII, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Target Profile and Quantitative Data

SGC-SMARCA-BRDVIII demonstrates high affinity and selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1(BD5).[2] Its binding affinity has been quantified using Isothermal Titration Calorimetry (ITC), and its selectivity has been assessed against a panel of other bromodomains and protein kinases.[1]

Binding Affinity

| Target Bromodomain | Dissociation Constant (Kd) (nM) (ITC) |

| PBRM1(BD5) | 13[2][3] |

| SMARCA2 | 35[2][3] |

| SMARCA4 | 36[2][3] |

| PBRM1(BD2) | 3,655[4] |

| PBRM1(BD3) | 1,963[4] |

Table 1: Binding affinities of SGC-SMARCA-BRDVIII for target bromodomains as determined by Isothermal Titration Calorimetry (ITC).

Selectivity Profile

SGC-SMARCA-BRDVIII exhibits high selectivity for its primary targets. It has been screened against a panel of 25 other bromodomain families and showed no significant binding.[1] Furthermore, in temperature-shift binding assays, it displayed no off-target activity against a panel of 85 protein kinases.[1] A structurally similar but inactive negative control compound, SGC-BRDVIII-NC, is available to help distinguish on-target from off-target effects in cellular assays.[1]

Cellular Activity

In a functional context, SGC-SMARCA-BRDVIII has been shown to impair the differentiation of 3T3-L1 mouse fibroblasts into adipocytes, with an effective concentration (EC50) of less than 1.0 μM.[1][2] This cellular activity highlights its utility in probing the biological functions of the SWI/SNF complex bromodomains.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SGC-SMARCA-BRDVIII.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.

Objective: To determine the dissociation constant (Kd) of SGC-SMARCA-BRDVIII for its target bromodomains.

Methodology:

-

Protein Preparation: Express and purify the recombinant bromodomain proteins of SMARCA2, SMARCA4, and PBRM1(BD5). Ensure high purity and proper folding.

-

Sample Preparation: Prepare a solution of the purified bromodomain protein in the calorimeter cell and a solution of SGC-SMARCA-BRDVIII in the injection syringe, both in the same buffer (e.g., PBS or HEPES-based buffer).

-

Titration: A series of small injections of the SGC-SMARCA-BRDVIII solution are made into the protein solution in the calorimeter cell.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method used to assess the thermal stability of proteins and can be used to screen for compound binding.

Objective: To assess the selectivity of SGC-SMARCA-BRDVIII against a panel of bromodomains and other protein kinases.

Methodology:

-

Reaction Setup: In a multiwell plate, combine the purified protein (bromodomain or kinase), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (SGC-SMARCA-BRDVIII).

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument with a defined temperature gradient.

-

Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a sigmoidal curve. A significant increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay is used to evaluate the functional effect of SGC-SMARCA-BRDVIII on a biological process regulated by the SWI/SNF complex.

Objective: To determine the cellular potency (EC50) of SGC-SMARCA-BRDVIII in inhibiting adipogenesis.

Methodology:

-

Cell Culture: Culture 3T3-L1 mouse fibroblasts in appropriate growth medium.

-

Induction of Differentiation: To induce differentiation into adipocytes, treat the confluent cells with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX.

-

Compound Treatment: Treat the cells with a range of concentrations of SGC-SMARCA-BRDVIII or the negative control (SGC-BRDVIII-NC) during the differentiation period.

-

Assessment of Adipogenesis: After several days, assess the extent of adipocyte formation. This can be done by:

-

Oil Red O Staining: Staining the lipid droplets within the differentiated adipocytes with Oil Red O and quantifying the staining intensity.

-

Gene Expression Analysis: Measuring the expression of adipocyte-specific marker genes (e.g., PPARγ, aP2) by qPCR.

-

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of adipocyte differentiation.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of the SWI/SNF complex in chromatin remodeling and how SGC-SMARCA-BRDVIII inhibits this process.

Caption: Inhibition of SWI/SNF complex by SGC-SMARCA-BRDVIII.

Experimental Workflow: Target Engagement

This diagram outlines the workflow for confirming the engagement of SGC-SMARCA-BRDVIII with its target in a cellular context.

References

The Role of SGC-SMARCA-BRDVIII in Elucidating SWI/SNF Complex Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in numerous human cancers. A key mechanism for the recruitment and function of this complex involves the recognition of acetylated histones by bromodomains present in several of its subunits. SGC-SMARCA-BRDVIII is a potent and selective chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1), core components of the SWI/SNF complex. This technical guide provides an in-depth overview of SGC-SMARCA-BRDVIII, its role in studying the SWI/SNF complex, and detailed protocols for its characterization and use in cellular assays.

Introduction to the SWI/SNF Complex and the Role of Bromodomains

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling DNA accessibility for transcription, replication, and repair.[1][2][3] The complex is a large, multi-subunit assembly with two main variants in mammals: BAF (BRG1/BRM-associated factors) and PBAF (polybromo-associated BAF).[4] These complexes contain one of two mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[3]

A crucial aspect of SWI/SNF function is its ability to be recruited to specific genomic loci. This is often mediated by the recognition of post-translational modifications on histone tails, particularly acetylation. Bromodomains are protein modules that specifically bind to acetylated lysine residues.[5][6] Several key subunits of the SWI/SNF complex, including the ATPase subunits SMARCA2 and SMARCA4, as well as PBRM1 (a subunit of the PBAF complex), contain bromodomains.[4] The interaction between these bromodomains and acetylated histones is thought to be critical for tethering the SWI/SNF complex to chromatin and for its subsequent remodeling activity.[5][6]

SGC-SMARCA-BRDVIII: A Chemical Probe for SWI/SNF Bromodomains

SGC-SMARCA-BRDVIII is a potent, selective, and cell-permeable chemical probe that inhibits the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[4][7][8][9][10] Its development has provided a valuable tool for dissecting the specific roles of these bromodomains in SWI/SNF complex function and for exploring their therapeutic potential.

Quantitative Binding and Cellular Activity Data

The following tables summarize the key quantitative data for SGC-SMARCA-BRDVIII.

Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII

| Target Bromodomain | Dissociation Constant (Kd) | Assay Method | Reference(s) |

| SMARCA2 | 35 nM | Isothermal Titration Calorimetry (ITC) | [7][8][11][12] |

| SMARCA4 | 36 nM | Isothermal Titration Calorimetry (ITC) | [7][8][11][12] |

| PBRM1 (PB1(5)) | 13 nM | Isothermal Titration Calorimetry (ITC) | [7][8][11][12] |

| PBRM1 (PB1(2)) | 3.7 µM | Isothermal Titration Calorimetry (ITC) | [7][11][12] |

| PBRM1 (PB1(3)) | 2.0 µM | Isothermal Titration Calorimetry (ITC) | [7][11][12] |

Table 2: Cellular Activity of SGC-SMARCA-BRDVIII

| Cellular Assay | Cell Line | EC50 | Key Findings | Reference(s) |

| Adipogenesis Inhibition | 3T3-L1 | < 1.0 µM | Impairs the formation of adipocytes from fibroblasts. | [4][7][8] |

| Non-toxicity | NCI-60 Panel | > 10 µM | Does not influence cell growth at concentrations up to 10 µM. | [4][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize SGC-SMARCA-BRDVIII.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of SGC-SMARCA-BRDVIII to a target bromodomain.

Materials:

-

Purified bromodomain protein (e.g., SMARCA2, SMARCA4, or PBRM1)

-

SGC-SMARCA-BRDVIII

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

DMSO (for compound stock)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified bromodomain protein against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of SGC-SMARCA-BRDVIII in 100% DMSO.

-

Dilute the protein and the compound in the final dialysis buffer. The final DMSO concentration in both the protein and ligand solutions should be identical and typically kept below 5% to minimize solvent effects.

-

A common starting concentration is 10-20 µM protein in the sample cell and 100-200 µM SGC-SMARCA-BRDVIII in the syringe.

-

-

ITC Experiment Setup:

-

Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the SGC-SMARCA-BRDVIII solution into the injection syringe.

-

Set the experimental parameters:

-

Number of injections: 20-30

-

Injection volume: 1-2 µL

-

Stirring speed: 750 rpm

-

Spacing between injections: 150-180 seconds

-

-

-

Data Acquisition and Analysis:

-

Initiate the titration. The instrument will measure the heat change upon each injection.

-

After the experiment, integrate the raw data peaks to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.

-

Thermal Shift Assay (TSA) for Target Engagement

Objective: To confirm the binding of SGC-SMARCA-BRDVIII to its target bromodomain by measuring the change in protein melting temperature (Tm).

Materials:

-

Purified bromodomain protein

-

SGC-SMARCA-BRDVIII

-

SYPRO Orange dye (5000x stock)

-

Real-time PCR instrument with a thermal melt curve module

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. A typical final protein concentration is 2-5 µM, and the final dye concentration is 5x.

-

Aliquot the master mix into the wells of a 96- or 384-well PCR plate.

-

Add SGC-SMARCA-BRDVIII or DMSO (vehicle control) to the wells to achieve the desired final concentrations. A typical concentration range for the inhibitor is 0.1 to 100 µM.

-

-

Thermal Melt:

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C/minute.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature).

-

The Tm is the temperature at which the protein is 50% unfolded, corresponding to the inflection point of the sigmoidal curve or the peak of the first derivative plot.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DMSO) from the Tm of the inhibitor-treated sample. A positive ΔTm indicates ligand binding and stabilization of the protein.

-

3T3-L1 Adipogenesis Assay for Cellular Activity

Objective: To assess the ability of SGC-SMARCA-BRDVIII to inhibit the differentiation of pre-adipocytes into mature adipocytes.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

SGC-SMARCA-BRDVIII and a negative control compound (SGC-BRDVIII-NC).

-

Oil Red O staining solution.

-

Formalin (10%) and isopropanol (60% and 100%).

Protocol:

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 cells in DMEM with 10% FBS until they reach confluence.

-

Two days post-confluence (Day 0), replace the medium with MDI medium containing various concentrations of SGC-SMARCA-BRDVIII or the negative control.

-

On Day 2, replace the medium with insulin medium containing the respective compounds.

-

On Day 4, and every two days thereafter, replace the medium with fresh DMEM with 10% FBS containing the compounds.

-

-

Oil Red O Staining (Day 8-10):

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

-

Wash with water to remove excess stain.

-

-

Quantification:

-

Visually inspect the cells under a microscope for the presence of red-stained lipid droplets, which indicate adipocyte differentiation.

-

For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 500 nm.

-

A decrease in Oil Red O staining in the presence of SGC-SMARCA-BRDVIII compared to the control indicates inhibition of adipogenesis.

-

Visualizing Molecular Interactions and Experimental Workflows

Signaling Pathway: SWI/SNF Complex Recruitment and Action

Caption: SWI/SNF complex recruitment and inhibition by SGC-SMARCA-BRDVIII.

Experimental Workflow: Characterization of a Bromodomain Inhibitor

Caption: A typical workflow for the characterization of a chemical probe for a bromodomain.

Conclusion

SGC-SMARCA-BRDVIII is a critical tool for investigating the role of the SWI/SNF complex in health and disease. Its high potency and selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1 allow for the precise dissection of their functions in chromatin remodeling and gene regulation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this chemical probe in their studies, ultimately contributing to a deeper understanding of SWI/SNF-mediated processes and the development of novel therapeutic strategies targeting this essential complex.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.port.ac.uk [pure.port.ac.uk]

- 7. Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]

- 11. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Chemical Probe for the ATAD2 Bromodomain [repository.cam.ac.uk]

SGC-SMARCA-BRDVIII: A Technical Guide to a Potent Dual Inhibitor of SMARCA2/4 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-SMARCA-BRDVIII is a potent and selective chemical probe that acts as a dual inhibitor of the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] It also exhibits high affinity for the fifth bromodomain of PBRM1 (PB1(5)).[1][4] This guide provides an in-depth overview of SGC-SMARCA-BRDVIII, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this chemical probe for investigating the biological functions of SMARCA2/4 bromodomains and for potential therapeutic development.

Introduction to SMARCA2/4 and the SWI/SNF Complex

The SWI/SNF complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1][5] This allows for the modulation of DNA accessibility to transcription factors and other regulatory proteins. The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA2 or SMARCA4.[2][6] Both of these proteins contain a bromodomain, a highly conserved protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci.

Dysregulation of the SWI/SNF complex is implicated in a significant percentage of human cancers, where mutations in its subunits, particularly SMARCA4, are frequently observed.[2][5] In SMARCA4-deficient cancers, there is often a reliance on the paralog SMARCA2 for survival, a concept known as synthetic lethality.[2] This makes the bromodomains of SMARCA2 and SMARCA4 attractive targets for therapeutic intervention. SGC-SMARCA-BRDVIII serves as a valuable tool to explore this therapeutic hypothesis.

Quantitative Data Presentation

The following tables summarize the quantitative biochemical and cellular data for SGC-SMARCA-BRDVIII.

Table 1: Biochemical Binding Affinity (Kd) of SGC-SMARCA-BRDVIII

| Target Bromodomain | Dissociation Constant (Kd) in nM (ITC) |

| SMARCA2 | 35[1][4][7] |

| SMARCA4 | 36[1][4][7] |

| PBRM1 (PB1(5)) | 13[1][4][7] |

| PBRM1 (PB1(2)) | 3655[1] |

| PBRM1 (PB1(3)) | 1963[1] |

Data obtained via Isothermal Titration Calorimetry (ITC).

Table 2: Cellular Activity of SGC-SMARCA-BRDVIII

| Assay | Cell Line | Parameter | Value |

| Adipogenesis Inhibition | 3T3-L1 | EC50 | < 1.0 µM[1][3][4] |

Table 3: Selectivity Profile of SGC-SMARCA-BRDVIII

| Assay Type | Panel | Result |

| Thermal Shift Assay | 25 Bromodomains | Selective for SMARCA2/4 and PB1(5)[1][3][4] |

| Differential Scanning Fluorimetry (DSF) | 85 Protein Kinases | No significant off-target activity observed[1][3][4] |

Table 4: Physicochemical Properties of SGC-SMARCA-BRDVIII

| Property | Value |

| Molecular Formula | C19H25N5O3[4][8] |

| Molecular Weight | 371.44 g/mol [4] |

| CAS Number | 1997319-84-2[4][7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental approaches for studying SGC-SMARCA-BRDVIII.

Caption: Role of SMARCA2/4 in SWI/SNF-mediated gene regulation.

Caption: Experimental workflow for characterizing SGC-SMARCA-BRDVIII.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SGC-SMARCA-BRDVIII. These are generalized protocols that should be optimized for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of SGC-SMARCA-BRDVIII to purified bromodomain proteins.

Materials:

-

Purified SMARCA2, SMARCA4, or PBRM1 bromodomain protein

-

SGC-SMARCA-BRDVIII

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO (for compound stock)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of SGC-SMARCA-BRDVIII in 100% DMSO.

-

Dilute the protein and the compound into the final ITC buffer. The final DMSO concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.

-

Load the SGC-SMARCA-BRDVIII solution (typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: To assess the thermal stability of the target protein upon ligand binding and to screen for selectivity against a panel of other proteins.

Materials:

-

Purified bromodomain proteins

-

SGC-SMARCA-BRDVIII

-

SYPRO Orange dye (5000x stock in DMSO)

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

Procedure:

-

Reaction Setup:

-

In a 96-well PCR plate, prepare a reaction mixture containing the protein (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5x), and SGC-SMARCA-BRDVIII at various concentrations. Include a DMSO control.

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Apply a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the curve to a Boltzmann equation.

-

A positive shift in Tm in the presence of the compound indicates stabilization and binding.

-

3T3-L1 Adipocyte Differentiation Assay

Objective: To determine the cellular potency (EC50) of SGC-SMARCA-BRDVIII by measuring its ability to inhibit adipogenesis.

Materials:

-

3T3-L1 mouse embryo fibroblasts

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation-inducing cocktail (MDI): 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

SGC-SMARCA-BRDVIII

-

Oil Red O staining solution

Procedure:

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 cells in DMEM with 10% FBS until they reach confluence.

-

Two days post-confluence, replace the medium with MDI cocktail containing various concentrations of SGC-SMARCA-BRDVIII or DMSO as a vehicle control.

-

After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, along with the respective concentrations of the inhibitor.

-

Continue to culture for another 2-3 days, then switch to DMEM with 10% FBS and the inhibitor, replenishing the medium every 2-3 days for a total of 8-10 days.

-

-

Quantification of Adipogenesis:

-

Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Stain the lipid droplets with Oil Red O solution for 1-2 hours.

-

Wash extensively with water to remove unbound dye.

-

Elute the Oil Red O from the stained cells using isopropanol.

-

Measure the absorbance of the eluate at ~510 nm using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

NanoBRET™ Target Engagement Assay

Objective: To confirm target engagement and determine the intracellular affinity of SGC-SMARCA-BRDVIII in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for the target bromodomain fused to NanoLuc® luciferase.

-

NanoBRET™ tracer specific for the bromodomain.

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

SGC-SMARCA-BRDVIII

Procedure:

-

Cell Transfection and Plating:

-

Transfect HEK293 cells with the NanoLuc®-bromodomain fusion vector.

-

After 24 hours, resuspend the transfected cells and plate them in a 96-well white assay plate.

-

-

Compound Treatment and Tracer Addition:

-

Prepare serial dilutions of SGC-SMARCA-BRDVIII.

-

Add the compound dilutions to the cells and incubate.

-

Add the NanoBRET™ tracer to the wells.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) luminescence signals using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the intracellular affinity.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

Objective: To measure the inhibition of the interaction between the target bromodomain and an acetylated histone peptide by SGC-SMARCA-BRDVIII.

Materials:

-

GST-tagged purified bromodomain protein.

-

Biotinylated acetylated histone peptide (e.g., H4K16ac).

-

Terbium-conjugated anti-GST antibody (donor).

-

Streptavidin-conjugated fluorophore (e.g., d2 or APC) (acceptor).

-

SGC-SMARCA-BRDVIII

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% NP-40).

Procedure:

-

Assay Setup:

-

In a 384-well low-volume black plate, add the assay buffer.

-

Add SGC-SMARCA-BRDVIII at various concentrations.

-

Add the GST-tagged bromodomain protein and the biotinylated histone peptide.

-

Add the terbium-conjugated anti-GST antibody and the streptavidin-conjugated acceptor.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (~620 nm) and acceptor (~665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the ratio against the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion

SGC-SMARCA-BRDVIII is a well-characterized, potent, and selective dual inhibitor of the SMARCA2 and SMARCA4 bromodomains. Its demonstrated cellular activity and well-defined selectivity profile make it an invaluable chemical probe for elucidating the biological roles of these epigenetic readers in health and disease. The detailed protocols provided in this guide are intended to facilitate its use by the scientific community, ultimately advancing our understanding of SWI/SNF complex function and aiding in the development of novel therapeutic strategies for cancers with SWI/SNF pathway alterations. A corresponding negative control, SGC-BRDVIII-NC, is available and recommended for use in cellular assays to distinguish on-target from off-target effects.[1][3]

References

- 1. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]

- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. medkoo.com [medkoo.com]

- 5. Role of SWI/SNF chromatin remodeling genes in lung cancer development | Biochemical Society Transactions | Portland Press [portlandpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to SGC-SMARCA-BRDVIII: A Chemical Probe for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function, mechanism of action, and experimental application of SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex.

Core Function and Mechanism of Action

SGC-SMARCA-BRDVIII is a high-affinity, cell-permeable inhibitor targeting the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5))[1][2]. These proteins are critical components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression through its ability to alter nucleosome positioning and DNA accessibility[3]. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific chromatin regions to modulate gene transcription.

The mechanism of action of SGC-SMARCA-BRDVIII involves its competitive binding to the acetylated lysine (Kac) binding pocket of the target bromodomains, thereby preventing their interaction with acetylated histones. This disruption of the reader function of the SWI/SNF complex leads to downstream effects on gene expression. A notable and well-characterized cellular phenotype of SGC-SMARCA-BRDVIII is the potent blockage of adipogenesis, the differentiation of preadipocytes into mature fat cells[1][2]. This effect is achieved through the downregulation of key adipogenic transcription factors such as PPARγ and C/EBPα[2][4].

A structurally similar but inactive molecule, SGC-BRDVIII-NC, serves as a negative control for experiments with SGC-SMARCA-BRDVIII. The methylation of a critical hydroxyl group in SGC-BRDVIII-NC abolishes its binding to the bromodomain pocket, rendering it inactive[3]. The use of this negative control is crucial for attributing observed cellular effects specifically to the inhibition of the target bromodomains.

Quantitative Data

Binding Affinity and Cellular Potency

| Target | Kd (nM) (ITC) | Assay | Reference |

| SMARCA2 | 35 | Isothermal Titration Calorimetry | [1][2] |

| SMARCA4 | 36 | Isothermal Titration Calorimetry | [1][2] |

| PB1(5) | 13 | Isothermal Titration Calorimetry | [1][2] |

| PB1(2) | 3700 | Isothermal Titration Calorimetry | [1] |

| PB1(3) | 2000 | Isothermal Titration Calorimetry | [1] |

| Cellular Assay | EC50 (µM) | Cell Line | Reference |

| Adipogenesis Inhibition | < 1.0 | 3T3-L1 | [3] |

Selectivity Profile

SGC-SMARCA-BRDVIII exhibits high selectivity for the SMARCA2/4 and PB1(5) bromodomains.

| Assay Type | Panel Details | Outcome | Reference |

| Thermal Shift Assay | In-house panel of 25 bromodomains | Selective for SMARCA2/4 and PB1(5) | [3][5] |

| Differential Scanning Fluorimetry | In-house panel of 85 protein kinases | No significant off-target activity observed | [3][5] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To quantitatively determine the binding affinity (Kd) of SGC-SMARCA-BRDVIII to its target bromodomains.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinant bromodomain proteins (SMARCA2, SMARCA4, PB1(5)) are expressed and purified.

-

The final buffer for protein dialysis and ligand dilution is 20 mM HEPES, pH 7.5, 150 mM NaCl.

-

SGC-SMARCA-BRDVIII is dissolved in 100% DMSO to create a stock solution, which is then diluted in the final assay buffer to the desired concentration. The final DMSO concentration in the experiment is kept below 5%.

-

-

ITC Experiment:

-

Experiments are performed on a MicroCal PEAQ-ITC or similar instrument at 25°C.

-

The sample cell is filled with the bromodomain protein at a concentration of 10-20 µM.

-

The syringe is loaded with SGC-SMARCA-BRDVIII at a concentration of 100-200 µM.

-

The titration consists of an initial 0.4 µL injection followed by 18 injections of 2 µL of the ligand into the protein solution.

-

-

Data Analysis:

-

The raw titration data is integrated to generate a binding isotherm.

-

The isotherm is fitted to a one-site binding model using the instrument's software to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

-

Differential Scanning Fluorimetry (DSF) for Selectivity Screening

Objective: To assess the selectivity of SGC-SMARCA-BRDVIII against a panel of off-target proteins, such as kinases.

Methodology:

-

Reaction Mixture Preparation:

-

In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the target protein (2 µM), SGC-SMARCA-BRDVIII (10 µM in 1% DMSO), and SYPRO Orange dye (5x final concentration) in a final volume of 20 µL in a buffer of 10 mM HEPES, pH 7.5, 500 mM NaCl.

-

-

Thermal Denaturation:

-

The plate is sealed and placed in a real-time PCR instrument.

-

A temperature ramp is applied, typically from 25°C to 95°C with a ramp rate of 0.05°C/s.

-

Fluorescence is monitored continuously during the temperature increase.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its maximum, corresponding to the protein's unfolding.

-

A significant shift in Tm in the presence of the compound compared to a DMSO control indicates binding. The absence of a significant shift suggests no interaction.

-

3T3-L1 Adipocyte Differentiation Assay

Objective: To evaluate the cellular activity of SGC-SMARCA-BRDVIII by measuring its effect on the differentiation of 3T3-L1 preadipocytes.

Methodology:

-

Cell Culture and Plating:

-

3T3-L1 murine fibroblasts are cultured in DMEM with 10% bovine calf serum.

-

Cells are seeded in 24-well plates and grown to confluence. Differentiation is initiated two days post-confluence.

-

-

Induction of Differentiation:

-

On day 0, the culture medium is replaced with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). Cells are treated with either SGC-SMARCA-BRDVIII (e.g., 1 µM), the negative control SGC-BRDVIII-NC, or a vehicle control (DMSO).

-

On day 2, the medium is replaced with differentiation medium II (DMEM, 10% FBS, and 1 µg/mL insulin) containing the respective compounds or vehicle.

-

From day 4 onwards, the medium is replaced every two days with fresh differentiation medium II containing the compounds or vehicle.

-

-

Assessment of Adipogenesis:

-

After 8-14 days of differentiation, the extent of adipogenesis is assessed.

-

Oil Red O Staining: Cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplet accumulation. The stain can be extracted with isopropanol and quantified by measuring the absorbance at 520 nm.

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of adipogenic marker genes such as Pparg and Cebpa.

-

Visualizations

Signaling Pathway of SGC-SMARCA-BRDVIII in Adipogenesis Inhibition

Caption: Inhibition of SMARCA2/4 bromodomains by SGC-SMARCA-BRDVIII blocks adipogenesis.

Experimental Workflow for 3T3-L1 Adipogenesis Assay

Caption: Workflow for assessing SGC-SMARCA-BRDVIII's effect on 3T3-L1 adipogenesis.

References

An In-depth Technical Guide to the SGC-SMARCA-BRDVIII and PBRM1 Bromodomain Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the chemical probe SGC-SMARCA-BRDVIII and the fifth bromodomain of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. This document details the binding affinity, selectivity, and cellular activity of SGC-SMARCA-BRDVIII, alongside detailed experimental protocols for key assays used in its characterization. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction to SGC-SMARCA-BRDVIII and PBRM1

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes are crucial regulators of gene expression, and their dysfunction is implicated in numerous cancers.[1] These large, multi-subunit protein complexes utilize the energy of ATP hydrolysis to modulate the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[2]

Two major forms of the SWI/SNF complex in mammals are the BAF (BRG1/BRM-associated factors) and PBAF (Polybromo-associated BAF) complexes.[3] A key distinction between these complexes lies in their subunit composition. The PBAF complex uniquely contains the PBRM1 (Polybromo-1 or BAF180) protein, which is characterized by the presence of six tandem bromodomains.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby targeting the chromatin remodeling machinery to specific genomic loci.[5]

SGC-SMARCA-BRDVIII is a potent and selective chemical probe that targets the bromodomains of several key components of the SWI/SNF complexes, including SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(BD5)).[6][7] Its ability to engage these targets with high affinity makes it a valuable tool for elucidating the biological roles of these bromodomains and for exploring their therapeutic potential.

Quantitative Binding and Cellular Activity Data

The interaction of SGC-SMARCA-BRDVIII with its targets has been quantitatively characterized using various biophysical and cellular assays. The primary method for determining the binding affinity in vitro is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with molecular interactions.

Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII

| Target | Assay | Dissociation Constant (Kd) | Reference |

| PBRM1 (BD5) | ITC | 13 nM | [4][6][8] |

| SMARCA2 | ITC | 35 nM | [4][6][8] |

| SMARCA4 | ITC | 36 nM | [4][8] |

| PBRM1 (BD2) | ITC | 3.7 µM | [8] |

| PBRM1 (BD3) | ITC | 2.0 µM | [8] |

Table 2: Cellular Activity of SGC-SMARCA-BRDVIII

| Cell Line | Assay | Parameter | Value | Reference |

| 3T3-L1 Murine Fibroblasts | Adipogenesis Differentiation | EC50 | < 1.0 µM | [3][4][7] |

Signaling Pathway and Molecular Interactions

PBRM1 and the SMARCA proteins are integral components of the PBAF and BAF chromatin remodeling complexes, respectively. These complexes play a central role in regulating gene expression by altering nucleosome positioning and accessibility. The bromodomains of these proteins are critical for targeting the complexes to specific acetylated regions of chromatin.

Caption: The role of PBRM1 and SMARCA proteins in SWI/SNF chromatin remodeling complexes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between SGC-SMARCA-BRDVIII and PBRM1.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of SGC-SMARCA-BRDVIII binding to the PBRM1 bromodomain.

Materials:

-

Purified recombinant PBRM1 bromodomain (e.g., PBRM1 BD5)

-

SGC-SMARCA-BRDVIII

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed

-

DMSO (for compound stock)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of SGC-SMARCA-BRDVIII in 100% DMSO.

-

Dilute the PBRM1 bromodomain protein to a final concentration of 10-20 µM in the ITC buffer.

-

Dilute the SGC-SMARCA-BRDVIII stock solution into the same ITC buffer to a final concentration of 100-200 µM. The final DMSO concentration should be matched between the protein and ligand solutions and kept low (e.g., < 2%) to minimize solvent effects.

-

Thoroughly degas both the protein and ligand solutions before loading into the ITC.

-

-

ITC Experiment Setup:

-

Load the PBRM1 bromodomain solution into the sample cell of the ITC instrument.

-

Load the SGC-SMARCA-BRDVIII solution into the titration syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Program the titration sequence: typically a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for a return to baseline. A small initial injection of 0.4 µL is often included to remove any air bubbles from the syringe tip and is typically excluded from the data analysis.

-

-

Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.

-

The integrated heat data is then plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay technology used to study biomolecular interactions in a high-throughput format.

Objective: To determine the IC50 of SGC-SMARCA-BRDVIII in inhibiting the interaction between the PBRM1 bromodomain and an acetylated histone peptide.

Materials:

-

His-tagged PBRM1 bromodomain

-

Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K16ac)

-

AlphaScreen Histidine (Nickel Chelate) Donor Beads

-

Streptavidin-coated Acceptor Beads

-

SGC-SMARCA-BRDVIII

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well microplate (low-volume, white)

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of SGC-SMARCA-BRDVIII in assay buffer containing a constant, low percentage of DMSO.

-

Prepare a solution of His-tagged PBRM1 bromodomain and biotinylated histone peptide in assay buffer. The optimal concentrations of protein and peptide should be determined empirically through titration experiments.

-

-

Assay Protocol:

-

Add a small volume (e.g., 2.5 µL) of the SGC-SMARCA-BRDVIII serial dilution to the wells of the 384-well plate.

-

Add an equal volume (e.g., 2.5 µL) of the protein-peptide mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the bromodomain.

-

Prepare a mixture of Donor and Acceptor beads in assay buffer. This step should be performed under subdued light conditions as the beads are light-sensitive.[9]

-

Add a volume (e.g., 5 µL) of the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60-90 minutes) to allow the beads to come into proximity.

-

-

Signal Detection and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The resulting signal is plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SWI/SNF - Wikipedia [en.wikipedia.org]

- 3. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]

- 4. eubopen.org [eubopen.org]

- 5. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. SGC SMARCA-BRDVIII | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bmglabtech.com [bmglabtech.com]

The Technical Core of SGC-SMARCA-BRDVIII: An In-depth Guide for Researchers

An overview of the potent and selective chemical probe SGC-SMARCA-BRDVIII, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates. This technical guide is intended for researchers, scientists, and drug development professionals interested in the initial studies and applications of SGC-SMARCA-BRDVIII, a chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1(5)).

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies of SGC-SMARCA-BRDVIII, providing a clear comparison of its binding affinity, selectivity, and cellular activity.

Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII for Bromodomain Targets

| Target Bromodomain | Dissociation Constant (Kd) (nM) | Assay Type |

| SMARCA2 | 35 | Isothermal Titration Calorimetry (ITC) |

| SMARCA4 | 36 | Isothermal Titration Calorimetry (ITC) |

| PB1(5) | 13 | Isothermal Titration Calorimetry (ITC) |

| PB1(2) | 3700 | Isothermal Titration Calorimetry (ITC) |

| PB1(3) | 2000 | Isothermal Titration Calorimetry (ITC) |

Data sourced from references[1][2][3][4].

Table 2: Cellular Activity of SGC-SMARCA-BRDVIII

| Cellular Assay | Cell Line | Parameter | Value |

| Adipocyte Differentiation | 3T3-L1 | EC50 | < 1.0 µM |

| Cytotoxicity | NCI-60 Panel | - | Non-toxic at 10 µM |

Data sourced from references[1][5][6].

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in the initial studies of SGC-SMARCA-BRDVIII are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of SGC-SMARCA-BRDVIII to its target bromodomains.

Methodology:

-

Protein Preparation: Recombinant bromodomain proteins (SMARCA2, SMARCA4, PB1(5), PB1(2), and PB1(3)) were expressed and purified.

-

Sample Preparation: The purified protein was dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compound SGC-SMARCA-BRDVIII was dissolved in the same buffer.

-

ITC Measurement: The experiments were performed on an ITC instrument (e.g., MicroCal ITC200). The protein solution was placed in the sample cell, and the compound solution was loaded into the injection syringe.

-

Titration: A series of small injections of the compound were made into the protein solution. The heat change associated with each injection was measured.

-

Data Analysis: The resulting data were fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

This protocol is a generalized representation based on standard ITC procedures and the data presented in the cited literature[3][7][8].

3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the cellular activity of SGC-SMARCA-BRDVIII by measuring its effect on the differentiation of pre-adipocytes into adipocytes.

Methodology:

-

Cell Culture: 3T3-L1 murine fibroblasts were cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until confluent.

-

Initiation of Differentiation: Two days post-confluency, the growth medium was replaced with a differentiation-inducing medium containing a "cocktail" of adipogenic inducers. A common cocktail includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[9][10]

-

Compound Treatment: SGC-SMARCA-BRDVIII or a vehicle control was added to the differentiation medium at various concentrations.

-

Maturation: After 2-3 days, the medium was replaced with an insulin-containing medium for another 2 days, followed by a regular growth medium. The cells were maintained for a total of 8-14 days to allow for full differentiation, with media changes every 2-3 days.[9][11]

-

Assessment of Differentiation: Adipocyte differentiation was quantified by:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O. The stained lipid droplets can be extracted and measured spectrophotometrically.[10]

-

Gene Expression Analysis: The expression levels of key adipogenic marker genes, such as PPARγ and C/EBPα, were measured by quantitative PCR (qPCR).[3][6]

-

This protocol is a composite based on standard 3T3-L1 differentiation protocols and details from the cited literature[9][10][11][12].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the initial studies of SGC-SMARCA-BRDVIII.

References

- 1. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SGC SMARCA-BRDVIII | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. SGC SMARCA-BRDVIII (7460) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. agilent.com [agilent.com]

- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SGC-SMARCA-BRDVIII: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-SMARCA-BRDVIII is a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1(5)), components of the SWI/SNF (Switch/Sucrose Non-fermentable) chromatin remodeling complex. This guide provides a comprehensive overview of the discovery, development, and characterization of SGC-SMARCA-BRDVIII, intended for researchers in epigenetics and drug discovery. It includes detailed quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The SWI/SNF chromatin remodeling complexes are crucial regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer.[1] These complexes utilize the energy from ATP hydrolysis to modulate nucleosome positioning, thereby controlling DNA accessibility for transcription, replication, and repair. The bromodomans within the SMARCA2, SMARCA4, and PBRM1 subunits of the SWI/SNF complex recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting the complex to specific genomic loci.

SGC-SMARCA-BRDVIII was developed as a high-affinity, selective chemical probe to enable the study of the biological functions of these bromodomains.[1] It serves as a valuable tool for target validation and for investigating the therapeutic potential of inhibiting SWI/SNF complex recruitment to chromatin. This document details the biochemical, cellular, and selectivity profile of SGC-SMARCA-BRDVIII, along with the experimental methodologies used for its characterization.

Quantitative Data

The following tables summarize the key quantitative data for SGC-SMARCA-BRDVIII and its negative control, SGC-BRDVIII-NC.

Table 1: Biochemical Activity and Cellular Potency

| Compound | Target | Assay Type | Kd (nM) | EC50 (µM) |

| SGC-SMARCA-BRDVIII | SMARCA2 | ITC | 35[1][2][3][4][5][6] | - |

| SMARCA4 | ITC | 36[1][2][3][4][5][6] | - | |

| PB1(5) | ITC | 13[1][2][3][4][5][6] | - | |

| 3T3-L1 Adipogenesis | Cellular | - | < 1.0[1][4] | |

| SGC-BRDVIII-NC | SMARCA2/4, PB1(5) | - | Inactive[1] | Inactive[1] |

Table 2: Bromodomain Selectivity Profile of SGC-SMARCA-BRDVIII

| Bromodomain | Assay Type | Kd (nM) |

| PB1(2) | ITC | 3700[2][3] |

| PB1(3) | ITC | 2000[2][3] |

| PBRM1(4) | ITC | >10,000[7] |

| 25 other bromodomains | Thermal Shift | No significant binding[1][4][5] |

Table 3: Off-Target Selectivity

| Target Class | Number of Targets | Assay Type | Result |

| Protein Kinases | 85 | Thermal Shift (DSF) | No activity observed[1][4][5] |

| NCI-60 Cancer Cell Lines | 60 | Cellular Proliferation | Non-toxic at 10 µM[1][4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize SGC-SMARCA-BRDVIII.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between SGC-SMARCA-BRDVIII and its target bromodomains.

Materials:

-

Purified bromodomain protein (e.g., SMARCA2, SMARCA4, PB1(5)) in ITC buffer (e.g., 20 mM HEPES pH 8.0).

-

SGC-SMARCA-BRDVIII dissolved in ITC buffer.

-

Isothermal Titration Calorimeter.

Protocol:

-

Prepare the protein solution to a final concentration of 50-60 µM in the sample cell.[8]

-

Prepare the ligand (SGC-SMARCA-BRDVIII) solution to a final concentration 10-fold higher than the protein concentration in the injection syringe.[8]

-

Equilibrate the protein and ligand solutions to the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.

-

Record the heat change after each injection.

-

Analyze the resulting data by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay is used to assess the selectivity of SGC-SMARCA-BRDVIII by measuring its ability to stabilize a panel of bromodomains and other protein targets against thermal denaturation.

Materials:

-

Purified proteins (bromodomain panel, kinase panel).

-

SYPRO Orange dye (5000x stock).

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

SGC-SMARCA-BRDVIII.

-

Real-time PCR instrument.

Protocol:

-

Prepare a master mix containing the protein of interest (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

-

Aliquot the master mix into a 96-well PCR plate.

-

Add SGC-SMARCA-BRDVIII or vehicle (DMSO) to the wells (final compound concentration typically 10 µM).

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in Tm in the presence of the compound indicates binding and stabilization.

3T3-L1 Adipogenesis Inhibition Assay

This cellular assay evaluates the ability of SGC-SMARCA-BRDVIII to inhibit the differentiation of pre-adipocytes into mature adipocytes.

Materials:

-

3T3-L1 murine fibroblasts.

-

Growth medium (DMEM with 10% fetal bovine serum).

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[9]

-

SGC-SMARCA-BRDVIII and SGC-BRDVIII-NC.

-

Oil Red O staining solution.

Protocol:

-

Seed 3T3-L1 cells in a multi-well plate and grow to confluence.

-

Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of SGC-SMARCA-BRDVIII or the negative control.

-

Incubate the cells for 3 days.

-

Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective compounds.

-

Continue to culture for an additional 2-4 days, replacing the medium every 2 days.

-

After a total of 7-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.

-

Stain the lipid droplets with Oil Red O solution.

-

Wash away excess stain and visualize the stained lipid droplets by microscopy.

-

For quantification, extract the Oil Red O from the cells with isopropanol and measure the absorbance at 490-520 nm.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows related to SGC-SMARCA-BRDVIII.

Conclusion

SGC-SMARCA-BRDVIII is a well-characterized chemical probe that potently and selectively inhibits the bromodomains of SMARCA2, SMARCA4, and PB1(5). Its demonstrated cellular activity in a relevant biological context, coupled with its selectivity and the availability of a negative control, makes it an invaluable tool for the scientific community. This guide provides the essential technical information and protocols to facilitate its use in elucidating the roles of SWI/SNF bromodomains in health and disease and in the development of novel therapeutics.

References

- 1. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eubopen.org [eubopen.org]

- 5. Probe SGC-SMARCA-BRDVIII | Chemical Probes Portal [chemicalprobes.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 10. bioscience.co.uk [bioscience.co.uk]

SGC-SMARCA-BRDVIII: A Technical Guide to a Selective Chemical Probe for SWI/SNF Bromodomains

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-SMARCA-BRDVIII is a potent and selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). As a key epigenetic reader, the SWI/SNF complex plays a crucial role in regulating DNA accessibility, gene transcription, and cellular differentiation. Dysregulation of this complex is implicated in numerous cancers, making its components attractive therapeutic targets. This document provides an in-depth overview of the chemical and biological properties of SGC-SMARCA-BRDVIII, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action and experimental validation workflow.

Core Chemical and Biological Properties

SGC-SMARCA-BRDVIII is a cell-active pan-inhibitor of family VIII bromodomains.[1] It was developed as a second-generation chemical probe, distinct from the earlier inhibitor PFI-3, to facilitate the study of SWI/SNF bromodomain function.[2] A structurally similar but inactive compound, SGC-BRDVIII-NC, is available for use as a negative control in cellular assays.[2]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazine-1-carboxylate | [3] |

| CAS Number | 1997319-84-2 | [3][4] |

| Molecular Formula | C₁₉H₂₅N₅O₃ | [3][4] |

| Molecular Weight | 371.44 g/mol | [3][5] |

| SMILES | O=C(N1CCN(C2=CC(C3=CC=CC=C3O)=NN=C2N)CC1)OC(C)(C)C | [3] |

| InChI Key | AQTNUGRRZDRZIA-UHFFFAOYSA-N | [3][6] |

In Vitro Binding Affinity and Selectivity

The binding affinity of SGC-SMARCA-BRDVIII to its target bromodomains was determined using Isothermal Titration Calorimetry (ITC).[2][6][7] Its selectivity was profiled against a panel of other bromodomains and protein kinases using Differential Scanning Fluorimetry (DSF).[2][6][7]

Table 1: Binding Affinity (Kd) for Target Bromodomains

| Target Bromodomain | Dissociation Constant (Kd) | Assay |

| PBRM1 (PB1(5)) | 13 nM | ITC |

| SMARCA2 (BRM) | 35 nM | ITC |

| SMARCA4 (BRG1) | 36 nM | ITC |

| PB1(2) | 3,655 nM (3.7 µM) | ITC |

| PB1(3) | 1,963 nM (2.0 µM) | ITC |

| Data sourced from multiple references.[1][2][3][8][9][10] |

Table 2: Selectivity Profile

| Target Family | Results | Assay |

| Bromodomains | Selective over a panel of 25 other bromodomains. | DSF / Thermal Shift |

| Protein Kinases | No significant activity observed against a panel of 85 protein kinases. | DSF / Thermal Shift |

| Data sourced from multiple references.[2][3][5][6][7] |

Cellular Activity

SGC-SMARCA-BRDVIII demonstrates cellular activity by impairing the differentiation of 3T3-L1 murine fibroblasts into adipocytes.[2][8] This effect is achieved by blocking the expression of key adipogenic transcription factors.[1][8] The compound is reported to be non-toxic in the NCI-60 human tumor cell line screen at concentrations up to 10 µM.[2][6][7]

Table 3: Cellular Assay Potency

| Assay | Cell Line | Endpoint | Potency (EC₅₀) |

| Adipogenesis Inhibition | 3T3-L1 | Impaired differentiation | < 1.0 µM |

| Data sourced from multiple references.[2][3][5][6] |

In Vivo Suitability

This chemical probe was developed for in vitro and cell-based assays and has not been tested for in vivo use.[6] No pharmacokinetic or pharmacodynamic data is currently available.

Experimental Protocols

The following sections describe the methodologies used to characterize SGC-SMARCA-BRDVIII.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Protein and Compound Preparation : Recombinant bromodomain proteins (e.g., SMARCA2, SMARCA4, PBRM1(5)) are purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 8.0). SGC-SMARCA-BRDVIII is dissolved in 100% DMSO to create a high-concentration stock and then diluted into the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration, ensuring the final DMSO concentration is matched between the syringe and the cell and kept low (<2%).

-

Instrument Setup : An automated microcalorimeter is used. The sample cell (typically ~200-300 µL) is loaded with the protein solution (e.g., 20-50 µM), and the injection syringe is loaded with the SGC-SMARCA-BRDVIII solution (e.g., 200-500 µM).

-

Titration : The experiment is conducted at a constant temperature (e.g., 25°C). A series of small, automated injections (e.g., 2-10 µL) of the compound solution are made into the protein-filled sample cell.

-

Data Acquisition : The heat change after each injection is measured relative to a reference cell. The raw data appears as a series of peaks corresponding to each injection.

-

Data Analysis : The area under each peak is integrated and plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.

Differential Scanning Fluorimetry (DSF) for Selectivity Profiling

DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in a positive shift in Tm.

Methodology:

-

Reagent Preparation : A master mix of the target protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange, 5x final concentration) is prepared in a suitable buffer.

-

Compound Plating : SGC-SMARCA-BRDVIII is serially diluted and dispensed into a 96- or 384-well PCR plate. A no-ligand (DMSO vehicle) control is included.

-

Assay Assembly : The protein/dye master mix is added to the wells containing the compound. The final volume is typically 20-25 µL.

-

Thermal Denaturation : The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.05 °C/sec).

-

Fluorescence Monitoring : The fluorescence of the SYPRO Orange dye, which binds to hydrophobic regions of the protein exposed during unfolding, is monitored at each temperature increment.

-

Data Analysis : The resulting fluorescence curve is plotted against temperature. The midpoint of the transition, representing the Tm, is calculated by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTm) is determined by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. This is repeated across a large panel of proteins (e.g., 25 bromodomains, 85 kinases) to assess selectivity.[2][4][7]

3T3-L1 Adipocyte Differentiation Assay

This cellular assay assesses the ability of SGC-SMARCA-BRDVIII to inhibit the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes.

Methodology:

-

Cell Culture : 3T3-L1 murine fibroblasts are cultured in high-glucose DMEM supplemented with 10% bovine calf serum until they reach confluence. To prime them for differentiation, they are maintained at confluence for an additional 2 days.

-

Initiation of Differentiation (Day 0) : The culture medium is replaced with a differentiation induction medium (MDI) containing:

-

High-glucose DMEM with 10% Fetal Bovine Serum (FBS)

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM Dexamethasone

-

10 µg/mL Insulin

-

Test compounds (SGC-SMARCA-BRDVIII or SGC-BRDVIII-NC negative control) are added at various concentrations.

-

-

Maturation Phase (Day 3 onwards) : After 2-3 days, the MDI medium is replaced with a maintenance medium consisting of high-glucose DMEM with 10% FBS and 10 µg/mL insulin. This medium is refreshed every 2 days.

-

Assessment of Differentiation (Day 8-10) :

-

Microscopy and Lipid Staining : Adipocyte formation is visually confirmed by the presence of intracellular lipid droplets. For quantification, cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids. The dye is then extracted (e.g., with isopropanol) and quantified by measuring its absorbance at ~490 nm.

-

Gene Expression Analysis : To measure the effect on adipogenic transcription factors, RNA is extracted from the cells at various time points. The expression levels of key marker genes such as Pparg (PPARγ), Cebpa (C/EBPα), and Fabp4 are quantified using RT-qPCR.[1]

-

Visualizations: Workflows and Pathways

The following diagrams were generated using Graphviz (DOT language) to illustrate key relationships and mechanisms associated with SGC-SMARCA-BRDVIII.

References

- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]

- 3. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe SGC-SMARCA-BRDVIII | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axonmedchem.com [axonmedchem.com]

SGC-SMARCA-BRDVIII (CAS 1997319-84-2): A Technical Guide to a Pan-Family VIII Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-SMARCA-BRDVIII is a potent and selective chemical probe that acts as a pan-inhibitor of the family VIII bromodomains, critical components of the SWI/SNF chromatin remodeling complexes. This guide provides an in-depth overview of SGC-SMARCA-BRDVIII, including its physicochemical properties, binding affinities, cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this tool compound to investigate the biological roles of family VIII bromodomains, particularly in processes such as adipogenesis, and to facilitate further drug development efforts targeting these epigenetic readers.

Physicochemical Properties

SGC-SMARCA-BRDVIII is a small molecule inhibitor with the following properties:

| Property | Value |

| CAS Number | 1997319-84-2 |

| Molecular Formula | C₁₉H₂₅N₅O₃ |

| Molecular Weight | 371.43 g/mol [1][2] |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (up to 25 mg/mL)[2] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[3] |

Biological Activity and Selectivity

SGC-SMARCA-BRDVIII demonstrates high-affinity binding to the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1][3][4] It exhibits significant selectivity for these family VIII members over other bromodomain families.

Binding Affinity (Kd)

The dissociation constants (Kd) of SGC-SMARCA-BRDVIII for various bromodomains have been determined by Isothermal Titration Calorimetry (ITC).

| Target Bromodomain | Dissociation Constant (Kd) |

| SMARCA2 (BRM) | 35 nM[1][3][4] |

| SMARCA4 (BRG1) | 36 nM[1][3][4] |

| PBRM1 (BD5) | 13 nM[1][3][4] |

| PBRM1 (BD2) | 3.7 µM[1][3][4] |

| PBRM1 (BD3) | 2.0 µM[1][3][4] |

Cellular Activity

SGC-SMARCA-BRDVIII is cell-active and has been shown to impair the differentiation of 3T3-L1 murine fibroblasts into adipocytes with an EC50 of less than 1.0 µM. At a concentration of 1 µM, it effectively blocks adipocyte differentiation over a 14-day period.[1][4] Furthermore, the compound is reported to be non-toxic in the NCI-60 human tumor cell line screen at a dose of 10 µM.[5]

Mechanism of Action in Adipogenesis

SGC-SMARCA-BRDVIII exerts its anti-adipogenic effects by inhibiting the activity of family VIII bromodomains, which are essential for the transcriptional regulation of key adipogenic factors. By binding to the acetyl-lysine binding pockets of these bromodomains, the inhibitor prevents their interaction with acetylated histones, thereby disrupting the chromatin remodeling processes necessary for the expression of genes that drive adipocyte differentiation. Specifically, treatment with SGC-SMARCA-BRDVIII has been shown to decrease the expression of the master adipogenic transcription factors PPARγ and C/EBPα, as well as the adipocyte marker FABP4.[6]

Experimental Protocols

The following are detailed protocols for the characterization of SGC-SMARCA-BRDVIII.

Synthesis of SGC-SMARCA-BRDVIII

A detailed synthesis protocol for SGC-SMARCA-BRDVIII is described in the supplementary information of Wanior et al., J. Med. Chem. 2020, 63(23), 14680–14699. A generalized workflow is depicted below.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between SGC-SMARCA-BRDVIII and target bromodomains.

Materials:

-

Purified bromodomain protein (e.g., SMARCA2, SMARCA4, PBRM1(5)) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

SGC-SMARCA-BRDVIII dissolved in ITC buffer containing a final concentration of 2-5% DMSO.

-

MicroCal ITC200 or similar instrument.

Procedure:

-

Prepare the protein solution at a concentration of 10-20 µM in the sample cell.

-

Prepare the ligand (SGC-SMARCA-BRDVIII) solution at a concentration of 100-200 µM in the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform a series of 19 injections of 2 µL of the ligand solution into the protein solution at 150-second intervals.

-

Record the heat changes upon each injection.

-